(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one
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Overview
Description
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a 2-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one typically involves the condensation of 2-chlorobenzaldehyde with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacological agent with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one: An isomer with a different configuration around the double bond.
2-chlorobenzylideneacetone: A structurally related compound with a different core structure.
Cyclohexanone derivatives: Various derivatives with different substituents on the cyclohexanone ring.
Uniqueness
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one is unique due to its specific configuration and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
42426-32-4 |
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Molecular Formula |
C13H13ClO |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13ClO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,9H,2,4,6,8H2/b11-9- |
InChI Key |
VHOKJFKVMITNLR-LUAWRHEFSA-N |
Isomeric SMILES |
C1CCC(=O)/C(=C\C2=CC=CC=C2Cl)/C1 |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=CC=C2Cl)C1 |
Origin of Product |
United States |
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